3'-Deoxy-3'-fluoro-5-fluorouridine

Description

Contextualization of 3'-Deoxy-3'-fluoro-5-fluorouridine within Antimetabolite Research

Antimetabolites are a class of compounds that interfere with the normal metabolic processes within a cell, typically by inhibiting enzymes or by being incorporated into essential macromolecules like DNA and RNA. The field of antimetabolite research has its roots in the mid-20th century, with the discovery that certain chemical analogues of essential metabolites could disrupt cellular function. Fluoropyrimidines, such as the widely studied 5-fluorouracil (B62378) (5-FU), are a prominent family of antimetabolites. patsnap.com

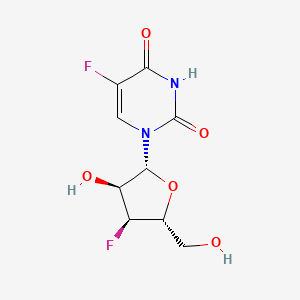

This compound fits squarely within this research paradigm. It is a structural analogue of the natural nucleoside deoxyuridine. The defining features of this compound are the fluorine substitutions at both the 5-position of the uracil base and the 3'-position of the deoxyribose sugar. These modifications are not arbitrary; they are designed to exploit the mechanisms of nucleotide metabolism to exert a specific biochemical effect. The 5-fluoro substitution is a well-established strategy to inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA. researchgate.net The additional 3'-fluoro modification on the sugar moiety further alters its interaction with cellular machinery, potentially influencing its recognition by nucleoside kinases and polymerases.

Historical Perspectives in Nucleoside Prodrug Development

The therapeutic utility of many nucleoside analogues is often hampered by poor bioavailability, rapid metabolism, or inefficient transport across cell membranes. To overcome these limitations, the concept of nucleoside prodrugs was developed. A prodrug is an inactive or less active molecule that is converted into the active therapeutic agent within the body. The historical development of nucleoside prodrugs has seen a variety of strategies employed to enhance their delivery and activation.

Early efforts focused on modifying the sugar hydroxyl groups with esters, carbonates, or carbamates to improve lipophilicity and oral absorption. A significant advancement in this area was the development of orally available prodrugs of 5-FU, such as tegafur and capecitabine (B1668275), which are enzymatically converted to 5-FU in the body. researchgate.net Another sophisticated approach has been the development of nucleotide prodrugs, where a phosphate group is masked with protecting groups that are cleaved intracellularly to release the active nucleotide monophosphate. This "ProTide" technology bypasses the often rate-limiting first phosphorylation step catalyzed by nucleoside kinases.

While this compound itself is a nucleoside analogue, its study and the understanding of its metabolic activation are informed by this rich history of prodrug development. The efficiency of its conversion to the active phosphate form is a critical determinant of its biological activity.

Evolution of Fluoropyrimidine Strategies in Biochemical Research

The strategies employing fluoropyrimidines in biochemical research have evolved significantly since the initial synthesis of 5-FU. Initially, the focus was primarily on the inhibition of thymidylate synthase by the 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). patsnap.com This interaction leads to a "thymineless death" in rapidly dividing cells due to the depletion of thymidine triphosphate required for DNA synthesis. researchgate.net

Over time, research has revealed a more complex mechanism of action for fluoropyrimidines. It is now understood that 5-FU metabolites can also be incorporated into both RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA can disrupt RNA processing and function, while the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage and fragmentation. nih.gov

This expanded understanding has led to the development of new research strategies and novel fluoropyrimidine analogues. The goal of these newer compounds, including this compound, is often to achieve a more selective mechanism of action, to overcome mechanisms of resistance to older fluoropyrimidines, or to exhibit improved pharmacological properties. The dual fluorine substitutions in this compound represent a more recent evolutionary step in the design of fluoropyrimidine nucleoside analogues, aiming to fine-tune the interaction with key cellular targets.

Detailed Research Findings

The biochemical activity of this compound and its 5'-phosphate derivative has been investigated to understand their interactions with key enzymes in pyrimidine (B1678525) metabolism.

Interaction with Thymidine Phosphorylase

Thymidine phosphorylase is an enzyme that can cleave the glycosidic bond of thymidine. The interaction of this compound with this enzyme has been characterized.

| Compound | Interaction with Thymidine Phosphorylase | Inhibition Constant (Ki) |

|---|---|---|

| This compound | Weak, noncompetitive inhibitor | 1.7 mM nih.gov |

This table summarizes the inhibitory activity of this compound against thymidine phosphorylase.

Interaction with Thymidylate Synthase

Thymidylate synthase is a primary target for many fluoropyrimidine antimetabolites. The phosphorylated form of this compound, this compound 5'-phosphate, has been shown to inhibit this enzyme.

| Compound | Interaction with Thymidylate Synthase | Inhibition Constant (Ki) | Time-Dependent Inhibition (in the presence of 5,10-methylenetetrahydrofolate) |

|---|---|---|---|

| This compound 5'-phosphate | Competitive inhibitor with respect to deoxyuridylate | 0.13 mM nih.gov | First-order increase in inhibition with an observed rate constant (konobsd) of 0.029 s-1nih.gov |

This table details the inhibitory effects of the 5'-phosphate derivative of this compound on thymidylate synthase.

The time-dependent inhibition in the presence of the cofactor 5,10-methylenetetrahydrofolate suggests the formation of a tight-binding complex between the inhibitor, the enzyme, and the cofactor. nih.gov This is a characteristic feature of the mechanism of action of other potent thymidylate synthase inhibitors like 5-fluoro-2'-deoxyuridylate.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXRADCYCFGMRR-UAKXSSHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307305 | |

| Record name | 3′-Deoxy-3′,5-difluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112668-56-1 | |

| Record name | 3′-Deoxy-3′,5-difluorouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112668-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Deoxy-3′,5-difluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Deoxy 3 Fluoro 5 Fluorouridine and Its Derivatives

Chemoenzymatic Synthesis Approaches for Fluorinated Nucleosides

Chemoenzymatic synthesis provides a powerful approach for creating complex molecules like fluorinated nucleosides by combining the precision of enzymatic reactions with the versatility of traditional organic chemistry. nih.govnih.gov This strategy is particularly useful for overcoming challenges in stereocontrol and regioselectivity that are common in carbohydrate and nucleoside chemistry.

General approaches to synthesizing fluoro-containing nucleosides often fall into two main categories: a divergent approach involving direct fluorination of a pre-formed nucleoside, or a convergent approach where a fluorinated sugar is coupled with a nucleobase. mdpi.com The convergent method is frequently preferred when direct fluorination is not feasible or results in low yields. mdpi.comnih.gov

A key step in many chemoenzymatic routes is the synthesis of the fluorinated sugar donor. For instance, the synthesis of 3-deoxy-3-fluoro-L-fucose has been achieved using a strategy that involves an enzymatic oxidation step. york.ac.ukrsc.org Similarly, 3'-azido-3'-deoxy-5-methyluridine, a precursor for modified nucleosides, was synthesized chemoenzymatically from D-xylose. nih.gov These enzymatic steps, often employing oxidases or lipases, ensure high stereospecificity. nih.gov

Once the fluorinated sugar is prepared, enzymes can be used for the crucial glycosylation step, which forms the bond between the sugar and the nucleobase. Glycosyltransferases are enzymes that can be harnessed for this purpose, although their application in synthesizing fluorinated nucleosides can be limited by their substrate specificity. nih.gov An alternative involves the use of nucleoside phosphorylases.

Key Research Findings in Chemoenzymatic Synthesis:

| Methodology | Key Enzymes/Reagents | Application/Example | Reference |

|---|---|---|---|

| Convergent Synthesis | Selectfluor, Glycosyltransferases | Synthesis of 2-deoxy-2-fluoro-sugar nucleotides. | nih.gov |

| PKS/FAS Hybrid System | Acyltransferase (AT) domain exchange | Biosynthetic incorporation of fluoromalonyl-CoA into polyketide scaffolds. | nih.gov |

| D- to L-Sugar Translation | Enzymatic oxidation | Synthesis of 3-deoxy-3-fluoro-L-fucose. | york.ac.ukrsc.org |

| Precursor Synthesis | Lipase | Synthesis of 3'-azido-3'-deoxy-5-methyluridine from D-xylose. | nih.gov |

Synthesis of Phosphoramidate Derivatives of 3'-Deoxy-3'-fluoro-5-fluorouridine

To enhance the therapeutic potential of nucleoside analogues, the monophosphate prodrug approach is often employed. asm.org This strategy bypasses the often inefficient initial, rate-limiting phosphorylation step inside the cell by delivering the nucleoside monophosphate directly. asm.orgsemanticscholar.org Phosphoramidates, particularly the ProTide technology, represent a highly successful class of these prodrugs. rsc.org

The synthesis of a phosphoramidate derivative from a parent nucleoside like this compound involves the reaction of the 5'-hydroxyl group of the nucleoside with a specialized phosphoramidate reagent. This reagent typically contains an amino acid ester moiety and an aryl group, which are designed to be cleaved by intracellular enzymes (such as Cathepsin A and HINT1) to release the active nucleoside monophosphate. nih.gov

A general synthetic scheme involves:

Protection of other reactive groups on the nucleoside if necessary.

Reaction of the 5'-hydroxyl group with a phosphorochloridate reagent, such as aryl- (L-alaninyl)-phosphorochloridate. This reaction is typically carried out in the presence of a mild base like N-methylimidazole.

Purification of the resulting diastereomeric mixture of phosphoramidates.

This approach has been successfully applied to create phosphoramidate prodrugs of various nucleosides, including the anticancer agent 5-fluoro-2'-deoxyuridine (B1346552) (FdUMP) and the antiviral 2′-deoxy-2′-fluoro-2′-C-methylguanosine. asm.orgnih.gov For example, cyclic phosphoramidate prodrugs of 2′-deoxy-2′-fluoro-2′-C-methylguanosine were synthesized from the 6-O-alkyl-nucleoside starting material. asm.org The choice of the amino acid and the aryl group can be modulated to fine-tune the stability, cell permeability, and activation profile of the prodrug. rsc.org

| Prodrug Type | Parent Nucleoside | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| Phosphoramidate | 5-fluoro-2'-deoxyuridine (FdUMP) | Phosphorochloridates | Intracellular delivery of the nucleotide to inhibit thymidylate synthase. | nih.gov |

| Cyclic Phosphoramidate | 2'-deoxy-2'-fluoro-2'-C-methylguanosine | Not specified | To deliver the monophosphate into target cells for antiviral activity. | asm.orgresearchgate.net |

| Phosphonodiamidate | HMBP (phosphoantigen) | L-alanine esters | To mask phosphonate groups and improve pharmacological activity. | rsc.org |

Structural Modifications and Analogues of the this compound Core

The development of nucleoside analogues is an iterative process involving the synthesis and evaluation of structurally modified compounds to improve activity and selectivity. Modifications to the this compound core can be envisioned at several positions on both the sugar and the base.

Sugar Modifications: The introduction of a fluorine atom at the 3'-position of the ribose ring is a critical modification. The synthesis of 3'-fluorinated ribonucleosides can be achieved by treating nucleoside analogues having a xylo-configuration with diethylaminosulfur trifluoride (DAST), followed by deprotection. nih.gov This reagent is a versatile tool for deoxyfluorination of alcohols. researchgate.net The stereochemistry of the fluorine introduction is crucial and often directed by the configuration of the starting material. For example, nucleophilic fluorination of a 2'-α-hydroxy group with DAST yields the desired β-fluorinated intermediate. mdpi.com

Base Modifications: While the core compound already contains a 5-fluorouracil (B62378) base, further modifications are possible. Halogenated nucleobases, such as those containing bromine or iodine at the 5-position, are used to create analogues for structural and functional studies. horizondiscovery.com The synthesis of these analogues typically employs a convergent approach where the pre-modified base is coupled with the desired sugar moiety via an N-glycosylation reaction. mdpi.com

Synthesis of Related Analogues:

5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd): This analogue, which differs by the absence of the 2'-hydroxyl group, has been synthesized and studied. nih.gov

3'-Fluoro-3'-deoxyadenosine: This compound was prepared by treating 2',5'-di-O-tritylated adenosine analogues with DAST. nih.gov Its synthesis highlights a common pathway for introducing the 3'-fluoro group into different purine and pyrimidine (B1678525) nucleosides.

The rationale for these modifications is often to alter the molecule's interaction with target enzymes or to improve its pharmacokinetic properties. mdpi.com The presence of fluorine can influence the sugar pucker conformation (the three-dimensional shape of the sugar ring), which in turn affects how the nucleoside is recognized by viral polymerases or cellular kinases. st-andrews.ac.uk

Cellular and Molecular Mechanisms Mediated by Activated 3 Deoxy 3 Fluoro 5 Fluorouridine Metabolites

Interference with Deoxyribonucleic Acid (DNA) Synthesis

The cytotoxic effects of 3'-Deoxy-3'-fluoro-5-fluorouridine are significantly attributed to its profound impact on DNA synthesis. Following cellular uptake, the compound is metabolized to fluorinated deoxynucleotides, which then act on multiple fronts to halt DNA replication and induce cellular stress.

A critical step in the mechanism of action of this compound involves its metabolic conversion to 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). wikipedia.orgnih.gov This metabolite is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). taylorandfrancis.comnih.govwikipedia.org The inhibition of TS by FdUMP is a mechanism-based, irreversible process. FdUMP, acting as a structural analog of the natural substrate dUMP, binds to the nucleotide-binding site of TS. nih.gov This binding is stabilized by the formation of a ternary covalent complex between FdUMP, thymidylate synthase, and the folate cofactor 5,10-methylenetetrahydrofolate. nih.gov This stable complex effectively inactivates the enzyme, thereby blocking the sole de novo pathway for dTMP synthesis. taylorandfrancis.com Studies on closely related analogs, such as 5-Fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP), have demonstrated competitive inhibition of thymidylate synthetase with respect to deoxyuridylate. nih.gov

Table 1: Inhibition of Thymidylate Synthase by Fluoropyrimidine Metabolites

| Metabolite | Target Enzyme | Mechanism of Inhibition | Consequence |

|---|

The inhibition of thymidylate synthase by FdUMP directly leads to a severe depletion of the intracellular pool of deoxythymidine triphosphate (dTTP). plos.org As dTMP is the direct precursor for the synthesis of dTTP, the blockade of its production results in an insufficient supply of this essential building block for DNA replication. This "thymineless" state is a primary contributor to the cytotoxic effects of fluoropyrimidines. The resulting imbalance in the deoxynucleotide triphosphate (dNTP) pools, particularly the decreased dTTP levels, disrupts the fidelity and progression of DNA synthesis.

In addition to the indirect effects of dNTP pool imbalance, activated metabolites of this compound can be directly and aberrantly incorporated into the DNA strand. The triphosphate form, 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), can be utilized by DNA polymerases as a substrate in place of dTTP during DNA replication. nih.govplos.org The extent of this incorporation can be significant and contributes to DNA damage and instability. elsevier.com The presence of the electronegative fluorine atom in the DNA structure can alter its stability and interactions with DNA-binding proteins, further contributing to cellular dysfunction.

Table 2: Effects of Activated Metabolites on DNA

| Activated Metabolite | Cellular Consequence | Molecular Mechanism |

|---|---|---|

| FdUMP | Inhibition of DNA Synthesis | Inhibition of Thymidylate Synthase, leading to dTTP depletion |

The combination of dTTP pool depletion and the incorporation of fluorinated nucleotides into DNA creates a state of significant replication stress. This stress is characterized by the stalling or collapse of replication forks as the DNA replication machinery encounters lesions and a scarcity of essential precursors. The cellular response to this stress involves the activation of DNA damage signaling pathways. These pathways attempt to repair the damage but can also trigger cell cycle arrest and, ultimately, apoptosis if the damage is too extensive to be repaired.

Disruption of Ribonucleic Acid (RNA) Processing and Function

Beyond its effects on DNA synthesis, the metabolites of this compound also exert significant toxicity through their interaction with RNA metabolism.

Following its intracellular activation, this compound can be converted to 5-fluorouridine (B13573) 5'-triphosphate (FUTP). nih.govnih.gov This metabolite is a substrate for RNA polymerases and can be misincorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in place of uridine (B1682114) triphosphate (UTP). nih.govdrugdiscoverynews.comresearchgate.net The incorporation of 5-fluorouracil (B62378) into RNA has been shown to be a major contributor to its cytotoxicity. nih.govdrugdiscoverynews.com This misincorporation can disrupt multiple aspects of RNA function. For instance, the presence of fluorouracil in mRNA can affect its splicing and translation. In rRNA, it can impair ribosome biogenesis and function, leading to global effects on protein synthesis. nih.gov Furthermore, the incorporation into tRNA can interfere with its aminoacylation and codon recognition, further disrupting protein translation. nih.gov

Effects on Messenger RNA (mRNA) Splicing

There is no specific information available in the reviewed literature detailing the effects of activated this compound metabolites on messenger RNA (mRNA) splicing.

For related compounds like 5-fluorouracil, research has shown that its metabolite, FUTP, can be incorporated into pre-mRNA. This incorporation can alter the splicing process. Studies on human beta-globin pre-mRNA substituted with 5-fluorouracil (FUra) have shown the generation of abnormal intermediates and products during in vitro splicing reactions. mdpi.comnih.gov The appearance of these abnormal products was found to be dependent on both the pH of the reaction and the extent of FUra incorporation into the pre-mRNA transcript. mdpi.comnih.gov However, other research suggests that the inhibition of pre-mRNA splicing by 5-FU is not due to its incorporation into the pre-mRNA itself, but rather its incorporation into spliceosomal small nuclear RNAs (snRNAs), such as U2 snRNA, which are essential components of the splicing machinery. nih.gov Without specific studies, it is impossible to determine if this compound would follow a similar mechanism.

Impact on Ribosomal RNA (rRNA) Maturation and Function

Specific data on how this compound metabolites impact ribosomal RNA (rRNA) maturation and function are not available.

Research on other fluorinated pyrimidines, such as 5-fluorouridine, demonstrates a significant impact on rRNA. The incorporation of 5-fluorouridine into the 45S rRNA precursor has been shown to inhibit its processing into mature 18S and 28S rRNA. nih.gov This inhibition is concentration-dependent and persists even after the drug is removed from the culture medium. nih.gov More recent studies on 5-FU have revealed that it leads to hypomodification in newly transcribed mature rRNA, particularly affecting pseudouridylation and ribose methylations. nih.gov These alterations in rRNA processing are considered a key part of 5-FU's toxicity. nih.gov Whether this compound induces similar effects remains to be investigated.

Alterations in Transfer RNA (tRNA) Post-Transcriptional Modification

There is a lack of specific research detailing how activated metabolites of this compound alter transfer RNA (tRNA) post-transcriptional modification.

The post-transcriptional modification of tRNA is crucial for its stability and function in protein synthesis. Studies using the related compound 5-fluorouracil have shown that its incorporation into tRNA can disrupt this process. For example, 5-FU incorporation can inhibit the activity of pseudouridine synthases, enzymes that create the modified base pseudouridine, leading to the formation of highly stable, non-covalent complexes between the enzyme and the fluorinated tRNA. nih.gov Furthermore, fluoropyrimidines can trigger the decay of tRNA that lacks certain methylations, suggesting that the drug's cytotoxicity is linked to disrupting tRNA quality control mechanisms. nih.govoup.com Recent findings also show that 5-FU treatment can cause a significant reduction in 5-methyluridine and pseudouridine in tRNAs. nih.gov The specific impact of this compound on these intricate tRNA modification pathways is unknown.

Downstream Cellular Consequences of Nucleic Acid Dysregulation

Cell Cycle Progression Perturbations

Specific studies on how this compound perturbs cell cycle progression have not been identified.

Generally, fluoropyrimidines like 5-FU are known to cause cell cycle arrest, although the specific phase can vary depending on the cell type and experimental conditions. 5-FU has been reported to cause an accumulation of cells in the S phase in some cancer cell lines. researchgate.netnih.gov In other cell types, it has been shown to induce cell cycle arrest in the G1 phase. plos.org This cell cycle disruption is a direct consequence of the interference with DNA and RNA synthesis. Attenuation of the cell cycle may also be a mechanism of acquired resistance to 5-FU, as it could provide more time for cells to repair drug-induced damage. iiarjournals.org The precise effect of this compound on cell cycle checkpoints has not been characterized.

Apoptotic Pathway Activation

While it is generally stated that this compound induces apoptosis, specific details of the pathways activated are not available in the reviewed literature. chemsrc.commedchemexpress.com

The induction of apoptosis, or programmed cell death, is a primary mechanism of cytotoxicity for many anticancer drugs, including 5-FU. 5-FU and other fluoropyrimidines can induce apoptosis through various molecular mechanisms. mdpi.com This process is often dependent on caspases, a family of protease enzymes essential for apoptosis. nih.gov In some contexts, 5-FU-induced apoptosis involves the intrinsic pathway, characterized by mitochondrial dysfunction. nih.gov The activation of p53, a key tumor suppressor protein, can also play a central role in initiating apoptosis following DNA damage caused by these agents. mdpi.com Without dedicated research, the specific apoptotic pathways triggered by this compound remain speculative.

Differential Biochemical Selectivity and Metabolic Influences

Comparative Metabolic Activation of 3'-Deoxy-3'-fluoro-5-fluorouridine in Various Cell Lines

The metabolic activation of 5'-DFUR varies significantly across different cell types. Its conversion to 5-FU is a critical step for its cytotoxic effect. In vitro studies using Ehrlich ascites tumor cells, which are sensitive to 5'-DFUR, have elucidated the intracellular metabolic cascade. nih.govresearchgate.net Upon entering the cell, 5'-DFUR is metabolized into key products. The primary metabolites detected are 5-fluorouracil (B62378) (FUra), 5-fluorouridine (B13573) 5'-monophosphate (FUMP), and 5-fluorouridine 5'-triphosphate (FUTP). nih.govresearchgate.net Notably, due to the absence of a 5'-hydroxyl group, 5'-DFUR cannot be directly converted into a nucleotide. nih.govresearchgate.net Its activity is therefore dependent on its initial conversion to 5-FU. nih.govresearchgate.net

In peripheral blood mononuclear cells (PBMCs), the cells are relatively insensitive to 5'-DFUR, with an IC50 of 742 μM. nih.gov This tolerance is significantly increased when the enzymes responsible for its metabolism are inhibited. nih.gov

| Cell Line / Type | Key Metabolic Products | Observations |

|---|---|---|

| Ehrlich Ascites Tumor Cells | 5-fluorouracil (FUra), FUMP, FUTP | Metabolism is dependent on the initial enzymatic conversion to FUra. nih.govresearchgate.net |

| Peripheral Blood Mononuclear Cells (PBMCs) | 5-fluorouracil (FUra), FUrd | Relatively insensitive to 5'-DFUR; metabolism is mainly driven by thymidine (B127349) phosphorylase. nih.gov |

Correlation Between Enzyme Expression Levels and 5'-DFUR Metabolism

The conversion of 5'-DFUR to 5-FU is catalyzed by specific nucleoside phosphorylases, primarily thymidine phosphorylase (TP) and to a lesser extent, uridine (B1682114) phosphorylase (UP). nih.govpharmgkb.org The expression levels of these enzymes within cells are a major determinant of the metabolic rate and subsequent effectiveness of 5'-DFUR.

In peripheral blood mononuclear cells, it was determined that both TP and UP are responsible for the conversion of 5'-DFUR, with TP accounting for approximately 80% of the metabolic activity. nih.gov The efficacy of capecitabine (B1668275), a prodrug of 5'-DFUR, is highly correlated with the ratio of thymidine phosphorylase (dThdPase) to dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism. nih.gov A high ratio of TP to DPD in tumors is predictive of a better response. nih.gov

Research comparing primary colorectal cancer with corresponding liver metastases has shown that the mRNA levels of key enzymes in 5-FU metabolism are significantly different. The expression of TP, UP, DPD, and orotate (B1227488) phosphoribosyl transferase (OPRT) was found to be significantly higher in liver metastases compared to the primary tumors. nih.gov This differential expression suggests that the metabolic activation of 5'-DFUR and the subsequent sensitivity to 5-FU-based chemotherapy can vary between primary and metastatic sites. nih.gov

| Gene | Enzyme | Primary Tumor (Median Expression) | Liver Metastasis (Median Expression) | P-value |

|---|---|---|---|---|

| DPD | Dihydropyrimidine Dehydrogenase | 0.16 | 0.42 | 0.00053 |

| TP | Thymidine Phosphorylase | 11 | 23 | 0.00014 |

| UP | Uridine Phosphorylase | 0.25 | 0.36 | 0.0026 |

| OPRT | Orotate Phosphoribosyl Transferase | 0.92 | 1.4 | 0.016 |

Investigation of Metabolic Pathways in Different Organ Extracts and Cellular Environments

The metabolic fate of 5'-DFUR is highly dependent on the tissue environment. The liver is a primary site of drug metabolism, where enzymes convert prodrugs like capecitabine into 5'-DFUR. pharmgkb.org Subsequently, the conversion to 5-FU occurs via thymidine phosphorylase or uridine phosphorylase. pharmgkb.org

In tumor tissues, higher levels of thymidine phosphorylase can lead to localized activation of 5'-DFUR, concentrating the cytotoxic 5-FU at the desired site of action. nih.gov Studies in Ehrlich ascites tumor cells demonstrated that the formation of 5-FU from 5'-DFUR appears to be the result of nucleoside phosphorylase action. nih.govresearchgate.net The affinity of 5'-DFUR for this enzyme (Km = 0.633 mM) was found to be similar to that of 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) (Km = 0.278 mM) but significantly lower than that for 5-fluorouridine (Km = 0.049 mM). nih.govresearchgate.net

Even without detectable levels of 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) as a direct metabolite, significant inhibition of thymidylate synthetase was observed in cells incubated with 5'-DFUR. nih.govresearchgate.net This suggests that FdUMP is indeed produced, likely following the initial conversion of 5'-DFUR to 5-FU, which then follows the established metabolic pathways to FdUrd and subsequently FdUMP. nih.govresearchgate.net The production of both the RNA-incorporating metabolite 5-fluorouridine 5'-triphosphate (FUTP) and the DNA-synthesis-inhibiting metabolite FdUMP is dependent on the initial expansion of the 5-FU pool from 5'-DFUR. nih.govresearchgate.net

Mechanisms of Cellular Resistance to Fluoropyrimidine Prodrug Derived Effects

Alterations in Prodrug Activation Pathways

The conversion of a prodrug to its active cytotoxic form is a critical first step for its therapeutic effect. Cancer cells can develop resistance by modifying the enzymatic pathways responsible for this activation.

The activation of many fluoropyrimidine prodrugs is heavily reliant on specific enzymes. For instance, 5'-deoxy-5-fluorouridine (5'-DFUR) requires conversion to 5-fluorouracil (B62378) (5-FU) to exert its anticancer effects. This conversion is catalyzed by thymidine (B127349) phosphorylase (TP) and uridine (B1682114) phosphorylase (UP). nih.govnih.gov

Low levels or a complete lack of these enzymes can render cells resistant to the prodrug. nih.govnih.gov Studies have shown that tumor cells with reduced TP activity exhibit decreased sensitivity to 5'-DFUR. nih.gov In fact, a direct correlation has been observed between the expression levels of TP in recurrent breast cancer patients and their clinical response to 5'-DFUR treatment. nih.gov Patients with TP-positive tumors were more likely to show an objective response compared to those with TP-negative tumors. nih.gov

Similarly, a deficiency in uridine phosphorylase has been linked to resistance to 5'-DFUR. nih.gov A subline of L1210 leukemia cells that was resistant to 5'-DFUR but not to 5-FU was found to be deficient in uridine phosphorylase, highlighting the enzyme's crucial role in the prodrug's activation. nih.gov The Vmax for the hydrolysis of a related compound, 5'-deoxy-4',5-difluorouridine, to 5-FU by uridine phosphorylase was approximately five times greater than that of 5'-dFUrd, further emphasizing the importance of this enzyme in the activation of such prodrugs. nih.gov

| Activating Enzyme | Role in Prodrug Activation | Consequence of Downregulation/Deficiency | Supporting Evidence |

| Thymidine Phosphorylase (TP) | Catalyzes the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-fluorouracil (5-FU). nih.govnih.gov | Resistance to 5'-DFUR due to insufficient activation. nih.gov | Breast cancer patients with TP-negative tumors showed a significantly lower response rate to 5'-DFUR. nih.gov |

| Uridine Phosphorylase (UP) | Catalyzes the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-fluorouracil (5-FU). nih.gov | Resistance to 5'-DFUR in cells lacking the enzyme. nih.gov | A 5'-DFUR-resistant leukemia cell line was found to be deficient in uridine phosphorylase. nih.gov |

Modulation of Active Metabolite Targets

Once the fluoropyrimidine prodrug is activated, its metabolites exert their cytotoxic effects by interfering with essential cellular processes, primarily DNA synthesis. Cancer cells can evade this cytotoxicity by altering the targets of these active metabolites.

The primary mechanism of action for the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), is the inhibition of thymidylate synthase (TS). nih.govvumc.nlresearchgate.net This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA. vumc.nlresearchgate.net By inhibiting TS, FdUMP depletes the cellular pool of thymidylate, leading to "thymineless death." researchgate.net

A well-established mechanism of resistance to fluoropyrimidines is the overexpression of TS. nih.govnih.gov When TS levels are elevated, a higher concentration of the inhibitory metabolite is required to achieve a therapeutic effect. nih.gov Studies have demonstrated that treatment with 5-FU can even induce an increase in TS levels, contributing to acquired resistance. nih.gov In some cases, mutations within the TS gene can also lead to a decreased binding affinity for FdUMP, rendering the enzyme less susceptible to inhibition. nih.gov For example, a triple mutant of TS (A197V/L198I/C199F) showed a 20-fold higher dissociation constant for FdUMP compared to the wild-type enzyme. nih.gov

Cells possess a salvage pathway for nucleotide synthesis, which can recycle pre-existing nucleosides like thymidine. This pathway, involving the enzyme thymidine kinase (TK), can bypass the block in de novo synthesis caused by TS inhibition. researchgate.netnih.gov An increase in the activity of this salvage pathway can therefore confer resistance to fluoropyrimidines by providing an alternative source of thymidylate for DNA synthesis. nih.gov

Increased Inactivation of Fluorouracil Metabolites

The detoxification and elimination of active drug metabolites is a natural cellular process. Upregulation of the enzymes involved in this process can lead to drug resistance by reducing the intracellular concentration of the cytotoxic agent.

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. cancernetwork.comnih.govdeepdyve.com This enzyme converts over 85% of administered 5-FU into an inactive metabolite, dihydrofluorouracil. cancernetwork.comacs.org Consequently, high levels of DPD activity within tumor cells can significantly reduce the efficacy of 5-FU and its prodrugs by rapidly degrading the active compound. cancernetwork.comdeepdyve.com

Q & A

Q. How can researchers address batch-to-batch variability in fluorinated nucleoside synthesis?

- Methodological Answer :

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize critical process parameters (CPPs) like reagent stoichiometry and mixing speed .

- In-line PAT (Process Analytical Technology) : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.